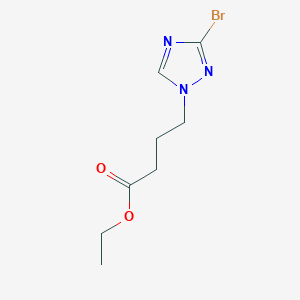
4-Aminomethyl-3-methoxybenzonitrile
Übersicht
Beschreibung
4-Aminomethyl-3-methoxybenzonitrile is a chemical compound with the CAS Number: 182159-14-4 . It has a molecular weight of 162.19 and is typically stored at room temperature . It is usually in the form of a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 4-(aminomethyl)-3-methoxybenzonitrile . The InChI code is 1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,6,11H2,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the functional groups and the connectivity of the atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 162.19 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements or predictions from computational chemistry.Wissenschaftliche Forschungsanwendungen
Amination Reactions
4-Cyano-2-methoxybenzylamine serves as a primary amine and finds applications in amination reactions. Specifically:
- Functionalized Aryl Bromides : It can be employed in amination reactions with functionalized aryl bromides, leading to the formation of new compounds. These reactions are valuable for synthesizing diverse organic molecules .
Organopolyphosphazenes Synthesis
This compound plays a role in the synthesis of functionalized organopolyphosphazenes. These polymers have applications in various fields, including drug delivery, tissue engineering, and flame retardancy. The use of 4-Cyano-2-methoxybenzylamine contributes to the development of tailored materials for in vivo applications .
Antiproliferative Activities
Researchers have explored analogs of myoseverin (a natural product with antiproliferative properties) by modifying its structure. 4-Cyano-2-methoxybenzylamine has been utilized in the synthesis of these analogs. Investigating their antiproliferative activities provides insights into potential therapeutic agents .
Deprotection Procedures
The compound is also valuable in studying deprotection procedures for amino protecting groups. For instance:
- 2-Nitro- and 2,4-Dinitrobenzenesulfonamides : Researchers investigate the removal of these protecting groups using 4-Cyano-2-methoxybenzylamine. Understanding deprotection methods is crucial for efficient organic synthesis .
Photocatalysis and Photooxidation
Recent studies have explored the photooxidation of 4-methoxybenzylamine using specific photocatalysts and light sources. For example:
- 2,7,12,17-Tetrapropylporphycene (H(2)TPrPc)) : This compound, along with blue light-emitting diodes (LEDs), efficiently oxidizes 4-methoxybenzylamine to N-benzylidenebenzylamines and imines. Such photochemical reactions have implications in synthetic chemistry .
Safety and Hazards
The compound is labeled with the signal word “Danger” and has hazard statements H302, H312, H315, H318, H332, and H335 . These codes indicate that the compound can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage . Appropriate safety measures should be taken when handling this compound, including wearing protective gloves, clothing, and eye protection .
Wirkmechanismus
Biochemical Pathways
The biochemical pathways affected by 4-Cyano-2-methoxybenzylamine are currently unknown . Understanding these pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 4-Cyano-2-methoxybenzylamine is another area that requires further investigation . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity.
Eigenschaften
IUPAC Name |
4-(aminomethyl)-3-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-12-9-4-7(5-10)2-3-8(9)6-11/h2-4H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJAPMLMOXTHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
182159-14-4 | |
| Record name | 4-(aminomethyl)-3-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2522344.png)
![N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522345.png)


![1-(3,4-dichlorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522350.png)

![2-[1-(3-Fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2522355.png)

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)
![N-benzyl-1-(3,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2522358.png)
![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)
![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)
![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)